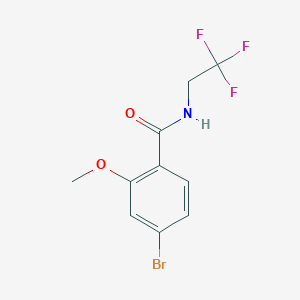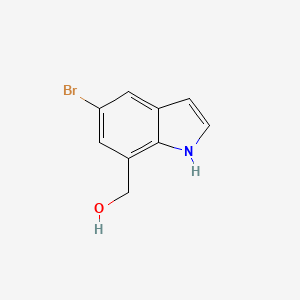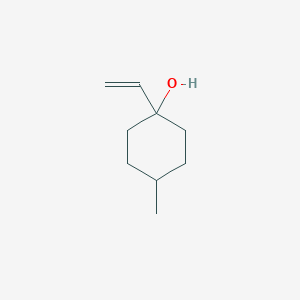
4-Methyl-1-vinylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1-vinylcyclohexanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanol, where a methyl group and a vinyl group are attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Methyl-1-vinylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-1-vinylcyclohexene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-1-vinylcyclohexene in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions: 4-Methyl-1-vinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-vinylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-vinylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Substitution: Halogenated derivatives such as 4-methyl-1-chlorocyclohexanol.
科学的研究の応用
4-Methyl-1-vinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-methyl-1-vinylcyclohexanol involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications.
類似化合物との比較
4-Methyl-1-vinylcyclohexene: A precursor in the synthesis of 4-methyl-1-vinylcyclohexanol.
4-Methylcyclohexanol: A reduced form of this compound.
4-Vinylcyclohexene: A related compound with a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C9H16O |
|---|---|
分子量 |
140.22 g/mol |
IUPAC名 |
1-ethenyl-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-9(10)6-4-8(2)5-7-9/h3,8,10H,1,4-7H2,2H3 |
InChIキー |
BZBLEYGVQKFOTN-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


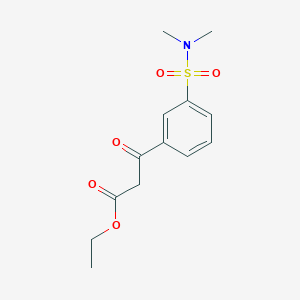
![N-Methyl-N-[1-(phenylmethyl)-4-piperidinyl]-1H-indazol-5-amine](/img/structure/B13913273.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)

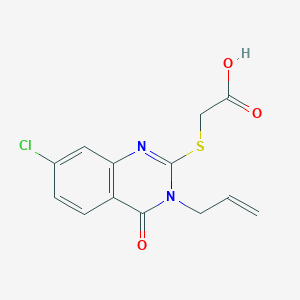

![Ethyl naphtho[2,3-b]thiophene-2-carboxylate](/img/structure/B13913312.png)
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
